molecular formula C14H19N5O6 B12517261 1-(3-Aminopropyl)-1'-methyl-4,4'-bipyridin-1-ium dinitrate CAS No. 661476-05-7

1-(3-Aminopropyl)-1'-methyl-4,4'-bipyridin-1-ium dinitrate

Cat. No.: B12517261
CAS No.: 661476-05-7
M. Wt: 353.33 g/mol
InChI Key: MNAAFLQHIYURJK-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-1’-methyl-4,4’-bipyridin-1-ium dinitrate is a chemical compound with a unique structure that includes a bipyridine core substituted with an aminopropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopropyl)-1’-methyl-4,4’-bipyridin-1-ium dinitrate typically involves the reaction of 4,4’-bipyridine with 3-aminopropylamine and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with nitric acid to form the dinitrate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopropyl)-1’-methyl-4,4’-bipyridin-1-ium dinitrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The aminopropyl and methyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different bipyridine derivatives, while reduction can produce amine-substituted bipyridines.

Scientific Research Applications

1-(3-Aminopropyl)-1’-methyl-4,4’-bipyridin-1-ium dinitrate has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-1’-methyl-4,4’-bipyridin-1-ium dinitrate involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bipyridine core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopropyl)imidazole: This compound has a similar aminopropyl group but a different core structure.

    3-Aminopropyltriethoxysilane: Another compound with an aminopropyl group, used in surface modification and material science.

    N-(3-Aminopropyl)-1,3-propane diamine: Similar in having an aminopropyl group but with a different overall structure.

Uniqueness

1-(3-Aminopropyl)-1’-methyl-4,4’-bipyridin-1-ium dinitrate is unique due to its bipyridine core, which provides distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

661476-05-7

Molecular Formula

C14H19N5O6

Molecular Weight

353.33 g/mol

IUPAC Name

3-[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]propan-1-amine;dinitrate

InChI

InChI=1S/C14H19N3.2NO3/c1-16-9-3-13(4-10-16)14-5-11-17(12-6-14)8-2-7-15;2*2-1(3)4/h3-6,9-12H,2,7-8,15H2,1H3;;/q+2;2*-1

InChI Key

MNAAFLQHIYURJK-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCN.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Origin of Product

United States

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